molecular formula C14H21NO5S B7078186 N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide

N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide

Cat. No.: B7078186
M. Wt: 315.39 g/mol
InChI Key: BAXLHTNAQYWUSF-KBPBESRZSA-N
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Description

N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structural features This compound contains a cyclohexyl ring with a hydroxyl group, a dimethoxybenzene moiety, and a sulfonamide group

Properties

IUPAC Name

N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-19-10-7-11(20-2)9-12(8-10)21(17,18)15-13-5-3-4-6-14(13)16/h7-9,13-16H,3-6H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXLHTNAQYWUSF-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)S(=O)(=O)NC2CCCCC2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a stereoselective reduction to yield (1S,2S)-2-hydroxycyclohexanone.

    Introduction of the Dimethoxybenzene Moiety: The intermediate is then reacted with 3,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reduction: Utilizing catalytic hydrogenation for the reduction step.

    Automated synthesis: Employing automated reactors to handle the sulfonamide formation.

    Continuous purification: Implementing continuous flow systems for purification to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,2S)-2-hydroxycyclohexyl]-3,5-dimethoxybenzenesulfonamide vs. N-[(1S,2S)-2-hydroxycyclohexyl]-4-methoxybenzenesulfonamide:

    This compound vs. N-[(1S,2S)-2-hydroxycyclohexyl]-benzenesulfonamide: The dimethoxy substitution on the benzene ring in the former provides additional sites for chemical modification.

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